An In-depth Technical Guide to 2-Phenylthiazolidine: Core Properties and Structure
An In-depth Technical Guide to 2-Phenylthiazolidine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylthiazolidine is a heterocyclic organic compound featuring a thiazolidine ring substituted with a phenyl group at the 2-position. The thiazolidine scaffold is a key structural motif in various biologically active compounds, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of 2-Phenylthiazolidine, tailored for professionals in research and drug development.
Chemical Structure and Properties
2-Phenylthiazolidine, with the chemical formula C₉H₁₁NS, consists of a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. A phenyl group is attached to the carbon atom at position 2.
Structure:
Caption: Chemical structure of 2-Phenylthiazolidine.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NS | PubChem[1] |
| Molecular Weight | 165.26 g/mol | PubChem[1] |
| IUPAC Name | 2-phenyl-1,3-thiazolidine | PubChem[1] |
| CAS Number | 4569-82-8 | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 165.06122053 Da | PubChem[1] |
| Monoisotopic Mass | 165.06122053 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Experimental Protocols
Synthesis of 2-Phenylthiazolidine
The synthesis of 2-phenyl-1,3-thiazolidine is typically achieved through the condensation reaction of benzaldehyde and cysteamine (2-aminoethanethiol). This reaction is a common method for the formation of 2-substituted thiazolidines.
General Experimental Workflow:
Caption: General workflow for the synthesis of 2-Phenylthiazolidine.
Detailed Methodology:
While a specific, detailed protocol for the parent 2-Phenylthiazolidine is not extensively reported, a general procedure adapted from the synthesis of its derivatives is as follows:
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Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and cysteamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Phenylthiazolidine.
Characterization: The structure of the synthesized 2-Phenylthiazolidine can be confirmed using various spectroscopic methods, including:
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¹H NMR: To identify the chemical environment of the protons.
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¹³C NMR: To identify the carbon skeleton.
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FT-IR: To identify functional groups.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
While the biological activity of the parent 2-Phenylthiazolidine is not extensively documented, several of its derivatives have shown significant pharmacological effects. Notably, a derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione , has been identified as a dual inhibitor of two critical cell signaling pathways: the Raf/MEK/ERK pathway and the PI3K/Akt pathway. These pathways are often dysregulated in cancer, making them important targets for drug development.
Inhibition of Raf/MEK/ERK and PI3K/Akt Signaling Pathways:
The aforementioned 2-Phenylthiazolidine derivative has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells by simultaneously blocking these two key signaling cascades.
Caption: Dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways by a 2-Phenylthiazolidine derivative.
Conclusion
2-Phenylthiazolidine serves as a valuable scaffold in medicinal chemistry. While comprehensive experimental data for the parent compound is limited, the established synthetic routes and the significant biological activities of its derivatives highlight the potential of this chemical entity. Further research into the physicochemical properties and biological targets of 2-Phenylthiazolidine itself could unveil new opportunities for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and potential applications of 2-Phenylthiazolidine and its analogues.
